![molecular formula C16H16O7 B1203681 Nanaomycin B CAS No. 52934-85-7](/img/structure/B1203681.png)
Nanaomycin B
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Overview
Description
Nanaomycin B is a natural product found in Streptomyces rosa with data available.
Scientific Research Applications
Cancer Treatment
- Anticancer Activity : Nanaomycin B has demonstrated significant antiproliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by inducing cell death through the activation of the Nrf2-antioxidant signaling pathway .
- Combination Therapy : Research indicates that this compound can enhance the efficacy of other anticancer agents when used in combination therapy. For example, it has been studied alongside JQ1, a BET bromodomain inhibitor, to synergistically induce cell death in neuroblastoma cells .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Nanaomycin K, a derivative closely related to this compound, has been found to inhibit EMT in bladder cancer cells induced by TGF-β. This effect is crucial as EMT is a key process in cancer metastasis .
Table 1: Summary of Key Studies on this compound
Study | Cell Line | Findings | Mechanism |
---|---|---|---|
Kuck et al., 2010 | HCT116 | Inhibition of proliferation at 400 nM | DNMT3B inhibition |
Omura et al., 1974 | A549 | Demethylation of RASSF1A promoter | Reactivation of tumor suppressor gene |
Recent Study (2023) | Bladder Cancer Cells | Inhibition of growth and migration | EMT inhibition via TGF-β signaling |
Properties
CAS No. |
52934-85-7 |
---|---|
Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1 |
InChI Key |
IRFITFGOKXSNHV-GHYDZUPMSA-N |
SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Isomeric SMILES |
CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Synonyms |
nanaomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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